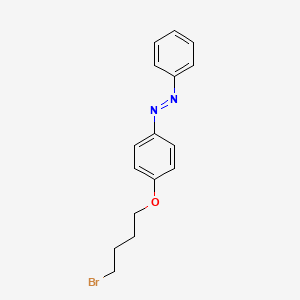
1-(4-(4-Bromobutoxy)phenyl)-2-phenyldiazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(4-Bromobutoxy)phenyl)-2-phenyldiazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a bromobutoxy group attached to a phenyl ring, which is further connected to a diazene moiety. The molecular structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Bromobutoxy)phenyl)-2-phenyldiazene typically involves the reaction of 4-bromobutyl phenyl ether with a diazene precursor. The reaction conditions often include the use of solvents such as acetone or ethanol, and catalysts like potassium carbonate to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(4-Bromobutoxy)phenyl)-2-phenyldiazene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene moiety into amines.
Substitution: The bromine atom in the bromobutoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound .
Applications De Recherche Scientifique
1-(4-(4-Bromobutoxy)phenyl)-2-phenyldiazene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-(4-Bromobutoxy)phenyl)-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The bromobutoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The diazene moiety may also play a role in modulating the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobutyl phenyl ether: Shares the bromobutoxy group but lacks the diazene moiety.
1-Bromo-4-phenoxybutane: Similar structure but different functional groups.
Phenoxybutyl bromide: Another related compound with slight structural variations.
Uniqueness
1-(4-(4-Bromobutoxy)phenyl)-2-phenyldiazene is unique due to the presence of both the bromobutoxy group and the diazene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
1048377-49-6 |
|---|---|
Formule moléculaire |
C16H17BrN2O |
Poids moléculaire |
333.22 g/mol |
Nom IUPAC |
[4-(4-bromobutoxy)phenyl]-phenyldiazene |
InChI |
InChI=1S/C16H17BrN2O/c17-12-4-5-13-20-16-10-8-15(9-11-16)19-18-14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2 |
Clé InChI |
NPIGOVOLHOYFCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


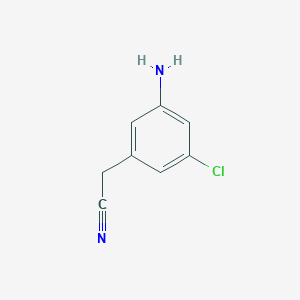
![7-[3-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B14084551.png)
![Methyl 4-[3-(2-hydroxyphenyl)-5-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B14084552.png)

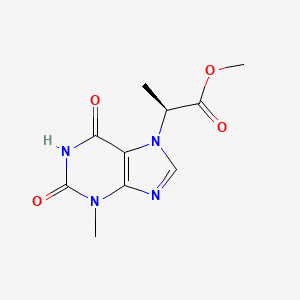

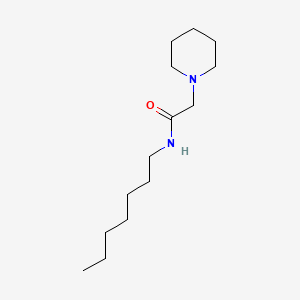

![1-[Dichloro(phenyl)methyl]naphthalene](/img/structure/B14084578.png)
![7-Bromo-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084584.png)
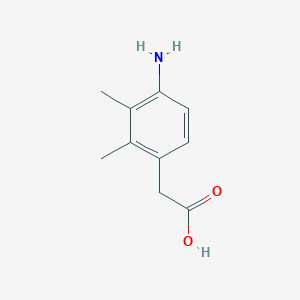
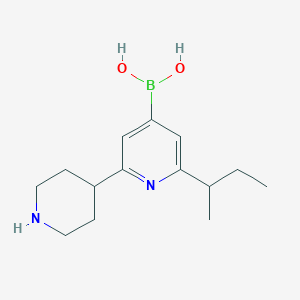
![2-[[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]amino]-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide](/img/structure/B14084607.png)

